2-((4-Chlorobenzyl)oxy)-N'-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide
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Overview
Description
2-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide is a complex organic compound that features a combination of benzohydrazide, pyrazole, and chlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazine derivatives with 1,3-diketones.
Attachment of the chlorobenzyl group: This step might involve nucleophilic substitution reactions.
Formation of the benzohydrazide: This can be synthesized by reacting benzoyl chloride with hydrazine.
Final coupling reaction: The intermediate compounds are then coupled under specific conditions, such as refluxing in an appropriate solvent, to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the benzyl group.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be studied for its potential as an enzyme inhibitor or receptor modulator, given the presence of multiple functional groups that can interact with biological targets.
Medicine
In medicine, compounds like this are often investigated for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, among others.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorobenzyl)oxy)benzohydrazide
- N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide
Uniqueness
The uniqueness of 2-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
CAS No. |
881664-79-5 |
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Molecular Formula |
C33H29ClN4O3 |
Molecular Weight |
565.1 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-N-[(E)-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C33H29ClN4O3/c1-2-20-40-29-18-14-25(15-19-29)32-26(22-38(37-32)28-8-4-3-5-9-28)21-35-36-33(39)30-10-6-7-11-31(30)41-23-24-12-16-27(34)17-13-24/h3-19,21-22H,2,20,23H2,1H3,(H,36,39)/b35-21+ |
InChI Key |
HQAHTNUNJFLCNV-XICOUIIWSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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